2-Methoxycarbonyl Loratadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

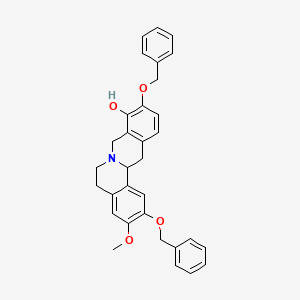

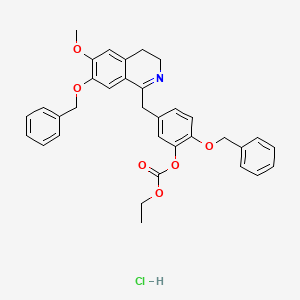

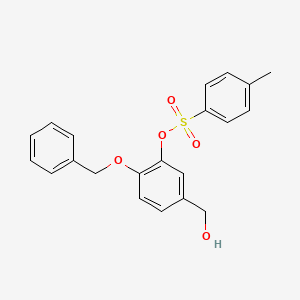

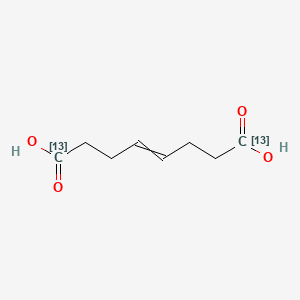

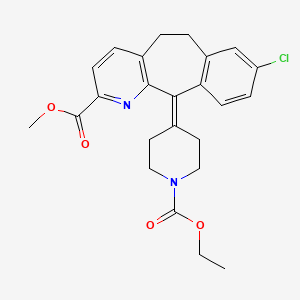

2-Methoxycarbonyl Loratadine is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . It has a molecular weight of 440.92 and a molecular formula of C24H25ClN2O4 .

Synthesis Analysis

2-Methoxycarbonyl Loratadine is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . The synthesis of Loratadine, a second-generation antihistamine, has been studied extensively .Molecular Structure Analysis

The molecular formula of 2-Methoxycarbonyl Loratadine is C24H25ClN2O4 . The crystal structure of a related compound, Loratadine, has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory .Chemical Reactions Analysis

The reactive properties of Loratadine, a related compound, have been investigated using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . According to bond dissociation energies (BDE), the oxidation is likely to occur in the piperidine and cycloheptane rings .Physical And Chemical Properties Analysis

Loratadine, a related compound, has high permeability but low solubility under physiological conditions . Efforts have been made to increase the solubility of Loratadine for bioavailability enhancement .Wissenschaftliche Forschungsanwendungen

Inhibition of Histamine Release : Loratadine, including its derivatives, exhibits the ability to modulate histamine release from human basophils, which is crucial in allergic responses. This action is seen as both H1 receptor blocking activity and independent histamine release inhibition (Miadonna et al., 1994).

Pregnancy Safety : A study on loratadine exposure during pregnancy showed no significant increase in the risk of major anomalies, suggesting its safety in gestational use (Diav-Citrin et al., 2003).

Calcium Ion Modulation : Loratadine influences cytosolic calcium ion levels and leukotriene release in cells, suggesting a novel mechanism of action independent of its anti-histamine activity. This could be significant in treating allergic reactions and understanding calcium homeostasis (Letari et al., 1994).

Effect on Asthma : Loratadine's effect on the airway and skin responses to histamine and allergens in asthmatic subjects has been studied, showing it to be a potent and selective H1 antagonist (Town & Holgate, 1990).

Pharmacokinetic Studies : The pharmacokinetics and therapeutic drug monitoring of Loratadine in children have been assessed, crucial for its effective application in pediatric allergic conditions (Li et al., 2020).

Anti-Inflammatory Properties : Loratadine has been found to exhibit anti-inflammatory activity, inhibiting the release of preformed and de novo synthesized mediators from human cells. This indicates its broader potential beyond allergy treatment (Genovese et al., 1997).

Biotransformation by Fungi : Fungal resources have been screened for their ability to biotransform Loratadine into active metabolites, which is important for developing more potent derivatives (Keerthana & Vidyavathi, 2018).

Cardiac Effects : The effects of Loratadine on human cardiac Kv1.5 channels have been studied, providing insights into its potential cardiac implications (Crumb, 1999).

Antiallergic Activity : Loratadine's antiallergic activity, including its ability to inhibit bronchospasm and allergic reactions in animal models, has been demonstrated, underlining its efficacy in treating allergies (Kreutner et al., 1987).

Drug Interactions and Liver Microsomal Cytochrome P450 : Loratadine's influence on liver microsomal cytochrome P450 in rats and mice has been evaluated, which is crucial for understanding its metabolic interactions and effects on liver function (Parkinson et al., 1992).

Pharmaceutical Analysis : Spectrophotometric and FIA methods for determining Loratadine in pharmaceutical formulations have been developed, which are essential for quality control and drug development (Qassim, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAINJLOQVFTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652634 |

Source

|

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxycarbonyl Loratadine | |

CAS RN |

860010-37-3 |

Source

|

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.